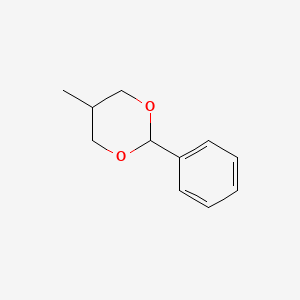

5-Methyl-2-phenyl-1,3-dioxane

Beschreibung

5-Methyl-2-phenyl-1,3-dioxane is a six-membered 1,3-dioxane derivative featuring a methyl group at position 5 and a phenyl group at position 2. The compound exhibits unique conformational behavior due to the spatial arrangement of its substituents. According to studies, 5-alkyl-1,3-dioxane derivatives exist in an anachoric conformational equilibrium between axial and equatorial conformers. For 5-methyl substituents, the energy difference (ΔG°) between conformers is notably small (0.83 kcal/mol), favoring the equatorial conformation due to reduced steric hindrance . This contrasts with substituents in position 2 (e.g., ΔG° for methyl at position 2 = 3.98 kcal/mol), where axial placement is less favorable . The compound’s stability and reactivity are influenced by these conformational dynamics, making it a subject of interest in synthetic and computational chemistry.

Eigenschaften

IUPAC Name |

5-methyl-2-phenyl-1,3-dioxane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-9-7-12-11(13-8-9)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXSFJIPYVZFBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(OC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 5-Methyl-2-phenyl-1,3-dioxane can be synthesized through the acetalization of benzaldehyde with 2,2-bis(hydroxymethyl)propionic acid in the presence of p-toluene sulfonic acid as a catalyst . The reaction is typically carried out in a solvent such as cyclohexane, with the mixture being heated and stirred at elevated temperatures (around 373 K) for several hours. After the reaction, the product is purified through recrystallization from ethyl acetate .

Industrial Production Methods: Industrial production of 1,3-dioxanes, including 5-Methyl-2-phenyl-1,3-dioxane, often involves similar acetalization reactions. The use of continuous removal of water from the reaction mixture using a Dean-Stark apparatus can enhance the yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions: 1,3-Dioxanes, including 5-Methyl-2-phenyl-1,3-dioxane, can undergo various chemical reactions such as oxidation, reduction, and substitution .

Common Reagents and Conditions:

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like organolithium (RLi) and Grignard reagents (RMgX) can participate in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of lactones or related cleavage products .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism by which 5-Methyl-2-phenyl-1,3-dioxane exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its derivatives can act as enzyme inhibitors by binding to the active sites of target enzymes, thereby blocking their activity . The exact molecular pathways involved depend on the specific application and the nature of the derivative used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Substituent Position Effects: Position 5 vs. Position 2

- 5-Methyl-2-phenyl-1,3-dioxane vs. 2-Methyl-5-phenyl-1,3-dioxane

Substituent position significantly impacts conformational stability. For example, a methyl group at position 5 (as in 5-methyl-2-phenyl-1,3-dioxane) results in a lower ΔG° (0.83 kcal/mol) compared to a methyl group at position 2 (ΔG° = 3.98 kcal/mol). This difference arises from steric interactions between the substituent and the dioxane ring, favoring equatorial placement at position 5 .

Substituent Type: Methyl vs. Nitro or Bromo Groups

- Thermal Decomposition Kinetics Computational studies on 5-nitro-5-R-1,3-dioxane compounds (R = H, CH₃, Br) reveal that substituents influence reaction pathways. For R = CH₃ (methyl), decomposition occurs faster (lower activation energy: 24.8 kcal/mol in DMSO) than for R = Br (30.8 kcal/mol) or H (28.9 kcal/mol) . However, bromo-substituted derivatives yield more thermodynamically stable products (ΔG = -9.7 kcal/mol for Br vs. -6.8 kcal/mol for CH₃) .

Synthetic Considerations

Substituents like nitro groups (e.g., 5-nitro derivatives) require precise pH control during synthesis to prevent decomposition, as seen in NaIO₄ oxidations . In contrast, methyl-substituted derivatives (e.g., 5-methyl-2-phenyl-1,3-dioxane) exhibit greater stability under similar conditions.

Multiple Substituents: Mono- vs. Di-Substituted Derivatives

- 5-Methyl-2-phenyl-1,3-dioxane vs. Such derivatives are often used as protective groups for aldehydes, with enhanced stability compared to monosubstituted analogs .

Comparative Data Tables

Table 1: Conformational Free Enthalpy (ΔG°) of 1,3-Dioxane Derivatives

| Substituent Position | ΔG° (kcal/mol) | Key Observation | Reference |

|---|---|---|---|

| Methyl at position 2 | 3.98 | High axial preference | |

| Methyl at position 5 | 0.83 | Favors equatorial conformation |

Table 2: Thermal Decomposition Parameters for 5-Nitro-5-R-1,3-Dioxanes (R = H, CH₃, Br)

| R | Activation Energy (kcal/mol) | ΔG (kcal/mol) | Key Observation | Reference |

|---|---|---|---|---|

| H | 28.9 | -5.2 | Moderate kinetics, neutral stability | |

| CH₃ | 24.8 | -6.8 | Fastest kinetics | |

| Br | 30.8 | -9.7 | Slowest kinetics, highest stability |

Key Research Findings

Conformational Flexibility : The methyl group at position 5 minimizes steric strain, enabling applications in stereoselective synthesis .

Reactivity Trends : Methyl substituents enhance reaction rates but may compromise thermodynamic stability compared to bulkier groups like bromo .

Synthetic Utility : 5-Methyl-2-phenyl-1,3-dioxane’s stability makes it preferable for protective group strategies, whereas nitro derivatives require controlled conditions .

Biologische Aktivität

5-Methyl-2-phenyl-1,3-dioxane is an organic compound belonging to the dioxane family, characterized by a six-membered ring structure containing two oxygen atoms. Its unique molecular structure imparts various biological activities, making it a subject of interest in scientific research. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

5-Methyl-2-phenyl-1,3-dioxane has the molecular formula and is distinguished by the presence of a methyl group at the 5 position and a phenyl group at the 2 position of the dioxane ring. This specific substitution pattern influences its chemical reactivity and biological interactions.

The biological activity of 5-Methyl-2-phenyl-1,3-dioxane is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor. Its derivatives can bind to active sites of target enzymes, blocking their activity and influencing metabolic pathways.

- Hydrogen Bonding : The carboxylic acid group in related compounds can form hydrogen bonds with biological molecules, which may enhance or inhibit biological functions.

Insecticidal Properties

Research indicates that derivatives of 5-Methyl-2-phenyl-1,3-dioxane exhibit insecticidal properties. These compounds are being investigated for their effectiveness against various insect pests, potentially offering a greener alternative to conventional pesticides.

Medicinal Applications

The compound has shown promise in medicinal chemistry as a scaffold for drug development. Its derivatives are being explored for their potential therapeutic effects, particularly in designing selective inhibitors for specific enzymes involved in disease processes.

Case Study: Insecticidal Activity

A study evaluated the insecticidal efficacy of several derivatives of 5-Methyl-2-phenyl-1,3-dioxane against common agricultural pests. The results indicated that certain derivatives exhibited significant mortality rates compared to control groups, suggesting potential applications in pest management strategies.

Toxicological Assessment

Toxicological evaluations have been conducted on related compounds such as 2,5,5-trimethyl-2-phenyl-1,3-dioxane. These studies assessed genotoxicity, reproductive toxicity, and skin sensitization. Findings revealed that these compounds did not present significant genotoxic risks and were considered safe under specified exposure levels .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 5-Methyl-2-phenyl-1,3-dioxane, it is useful to compare it with similar dioxane derivatives:

| Compound Name | Chemical Structure | Biological Activity |

|---|---|---|

| 5-Methyl-2-phenyl-1,3-dioxane | C11H14O2 | Insecticidal properties |

| 2,5-Dimethyl-1,3-dioxane | C9H10O2 | Moderate insecticidal activity |

| 2,5,5-trimethyl-2-phenyl-1,3-dioxane | C12H16O3 | Low toxicity; non-genotoxic |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.